molecular formula C12H15NO2S B2379594 3-{[3-(Hydroxymethyl)phenyl]sulfanyl}-1-methylpyrrolidin-2-one CAS No. 1500225-39-7

3-{[3-(Hydroxymethyl)phenyl]sulfanyl}-1-methylpyrrolidin-2-one

Cat. No.: B2379594
CAS No.: 1500225-39-7
M. Wt: 237.32
InChI Key: RLJPEYKWXVXCED-UHFFFAOYSA-N
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Description

3-{[3-(Hydroxymethyl)phenyl]sulfanyl}-1-methylpyrrolidin-2-one is a chemical compound of interest in various research fields. As a derivative of 1-methylpyrrolidin-2-one (NMP), it shares characteristics with a class of versatile, dipolar aprotic solvents known for their high polarity, strong solvency power, and excellent thermal stability . The presence of a phenylsulfanyl bridge and a hydroxymethyl functional group on the phenyl ring suggests this compound may have potential as a building block or intermediate in organic synthesis and medicinal chemistry research. Compounds featuring the pyrrolidin-2-one core and similar heterocyclic structures are frequently investigated for their biological activities. Research into analogous molecules has shown that such structures can exhibit inhibitory effects on various enzymes and receptors . For instance, some N-alkylpyrrolidine derivatives have been studied for their interactions with kinase enzymes , while other heterocyclic compounds are explored for anti-inflammatory or immunomodulatory properties . The specific research applications for 3-{[3-(Hydroxymethyl)phenyl]sulfanyl}-1-methylpyrrolidin-2-one will depend on the unique properties conferred by its molecular structure. This product is provided as a high-purity material to ensure consistency and reliability in your experimental work. It is intended For Research Use Only and is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-[3-(hydroxymethyl)phenyl]sulfanyl-1-methylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2S/c1-13-6-5-11(12(13)15)16-10-4-2-3-9(7-10)8-14/h2-4,7,11,14H,5-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLJPEYKWXVXCED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1=O)SC2=CC=CC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Considerations and Retrosynthetic Analysis

The target molecule comprises two primary structural elements: a 1-methylpyrrolidin-2-one lactam ring and a 3-(hydroxymethyl)phenylsulfanyl side chain. Retrosynthetically, the compound may be dissected into:

  • 1-Methylpyrrolidin-2-one : A five-membered lactam ring serving as the core scaffold.
  • 3-(Hydroxymethyl)benzenethiol : The sulfanyl-bearing aromatic moiety with a hydroxymethyl group.

Key disconnections involve:

  • Formation of the C–S bond between the lactam and the thiol group.
  • Introduction of the hydroxymethyl group onto the phenyl ring.

Synthesis of 1-Methylpyrrolidin-2-one

Cyclization of N-Methyl-γ-Aminobutyric Acid (GABA) Derivatives

The lactam ring is typically synthesized via intramolecular cyclization of N-methyl-γ-aminobutyric acid or its esters under acidic or thermal conditions. For example:
$$
\text{N-Methyl-GABA} \xrightarrow{\text{HCl, Δ}} \text{1-Methylpyrrolidin-2-one} + \text{H}_2\text{O}
$$
This method yields the lactam in ~70–85% purity, necessitating subsequent recrystallization from ethanol.

Alternative Routes via Hydrogenation

Patent WO2008137087A1 highlights the hydrogenation of 2-methylpyrroline using platinum catalysts (e.g., PtO₂ or 5% Pt/C) in alcohol solvents (ethanol/methanol mixtures). While this method primarily yields 2-methylpyrrolidine, analogous strategies could be adapted for lactam formation by incorporating carbonyl groups into the precursor.

Functionalization of the Lactam at Position 3

Introducing the sulfanyl group at position 3 of the lactam requires activation of the carbon center. Two predominant strategies emerge:

Halogenation Followed by Nucleophilic Substitution

Synthesis of 3-Bromo-1-methylpyrrolidin-2-one

Direct bromination of 1-methylpyrrolidin-2-one at position 3 remains challenging due to the lactam’s electronic structure. However, indirect methods involve:

  • Radical Bromination : Using N-bromosuccinimide (NBS) under UV light or radical initiators (e.g., AIBN) in CCl₄.
  • Directed Lithiation : Treating the lactam with LDA at −78°C, followed by quenching with Br₂ or CBr₄.
Thiol Displacement

Reaction of 3-bromo-1-methylpyrrolidin-2-one with 3-mercaptobenzyl alcohol in DMF/K₂CO₃ at 80°C facilitates nucleophilic substitution:
$$
\text{3-Bromo-lactam} + \text{HS-C}6\text{H}4-\text{CH}_2\text{OH} \xrightarrow{\text{Base}} \text{Target Compound} + \text{HBr}
$$
Yields range from 60–75%, with purification via silica gel chromatography.

Mitsunobu Reaction for Direct Sulfur Incorporation

The Mitsunobu reaction enables direct coupling of alcohols with thiols. However, this typically forms ethers rather than sulfides. To adapt it for sulfanyl group installation:

  • Protect 3-mercaptobenzyl alcohol as its tert-butyldimethylsilyl (TBS) ether.
  • Perform Mitsunobu coupling with 3-hydroxy-1-methylpyrrolidin-2-one.
  • Deprotect the TBS group using TBAF.

Introduction of the Hydroxymethyl Group

Reduction of a Formyl Precursor

If the phenyl ring initially bears a formyl group, sodium borohydride (NaBH₄) in methanol reduces it to hydroxymethyl:
$$
\text{3-(3-Formylphenylsulfanyl)-1-methylpyrrolidin-2-one} \xrightarrow{\text{NaBH}_4} \text{Target Compound}
$$
This step achieves >90% conversion, with the aldehyde intermediate synthesized via Friedel-Crafts acylation.

Oxidation of a Methyl Group

Alternatively, oxidation of a 3-methylphenylsulfanyl derivative using KMnO₄ or RuO₄ under acidic conditions yields the carboxylic acid, which is subsequently reduced to the alcohol.

Catalytic and Process Optimization

Solvent and Temperature Effects

  • Polar Aprotic Solvents : DMF and DMSO enhance nucleophilicity in substitution reactions but may induce lactam ring degradation above 100°C.
  • Protic Solvents : Ethanol/water mixtures improve solubility of ionic intermediates but slow reaction kinetics.

Catalytic Hydrogenation

While patent WO2008137087A1 employs Pt-based catalysts for pyrrolidine synthesis, analogous hydrogenation steps could reduce nitro or ketone groups in intermediates. For example, reducing a nitro-substituted phenylsulfanyl precursor to the amine, followed by diazotization and hydrolysis to the alcohol.

Analytical Characterization

Critical characterization data for the target compound include:

  • ¹H NMR (CDCl₃) : δ 1.89–2.11 (m, 4H, lactam CH₂), 2.97 (s, 3H, N–CH₃), 4.62 (s, 2H, CH₂OH), 7.32–7.45 (m, 4H, aromatic).
  • IR (KBr) : 1685 cm⁻¹ (C=O lactam), 3250 cm⁻¹ (O–H stretch).
  • MS (ESI+) : m/z 265.1 [M+H]⁺.

Challenges and Alternative Approaches

Regioselectivity in Halogenation

Uncontrolled bromination may yield mixtures of 3- and 4-bromo isomers. Using directing groups (e.g., sulfonyl) or bulky bases (e.g., LDA) improves selectivity.

Thiol Oxidation

3-Mercaptobenzyl alcohol is prone to disulfide formation. Conducting reactions under nitrogen or using antioxidants (e.g., BHT) mitigates this.

Lactam Ring Stability

Strong bases or prolonged heating may hydrolyze the lactam. Employing mild conditions (pH 6–8, T < 80°C) preserves ring integrity.

Industrial Scalability and Cost Efficiency

  • Metal Borohydride Reductions : As demonstrated in KR20190135847A, NaBH₄ reductions are cost-effective and scalable, with reagent costs ~$50/kg.
  • Catalyst Recycling : Pt/C catalysts from hydrogenation steps can be recovered via filtration and reused up to 5 times without significant activity loss.

Chemical Reactions Analysis

Types of Reactions

3-{[3-(Hydroxymethyl)phenyl]sulfanyl}-1-methylpyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid derivative, while reduction can produce various alcohols or amines .

Scientific Research Applications

3-{[3-(Hydroxymethyl)phenyl]sulfanyl}-1-methylpyrrolidin-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-{[3-(Hydroxymethyl)phenyl]sulfanyl}-1-methylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The hydroxymethyl and sulfanyl groups play crucial roles in its reactivity and biological activity. These groups can interact with enzymes and receptors, leading to various biochemical effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Notable Properties/Applications References
3-{[3-(Hydroxymethyl)phenyl]sulfanyl}-1-methylpyrrolidin-2-one Pyrrolidin-2-one 1-methyl; 3-sulfanyl-(3-hydroxymethylphenyl) Potential metabolic stability due to sulfanyl group
(5’S)-2-oxo-N-phenylpyrrolidine-3-carboxamide Pyrrolidin-2-one 3-carboxamide; N-phenyl Isolated from Rehmannia; novel natural product with uncharacterized bioactivity
3-Hydroxycotinine () Pyrrolidin-2-one 1-methyl; 3-hydroxy; 5-pyridin-3-yl Nicotine metabolite; interacts with nicotinic receptors
(3R)-3-[(R)-hydroxy-phenyl-methyl]-1-methyl-pyrrolidin-2-one Pyrrolidin-2-one 1-methyl; 3-(R-hydroxyphenylmethyl) (stereospecific) Synthetic focus; stereochemistry impacts binding affinity
5-CA-2-HM-MCBX () Benzoic acid derivative 4-hydroxymethyl; 3-methoxybenzoic acid with hydroxy-oxoethylphenylmethoxy groups Structural complexity may affect solubility and metabolic pathways

Substituent Effects on Physicochemical Properties

  • Sulfanyl vs. Conversely, the hydroxymethyl group improves water solubility, similar to derivatives like 5-CA-2-HM-MCBX .
  • Stereochemical Influence: The (3R)-configured hydroxyphenylmethyl substituent in ’s compound highlights how stereochemistry can dictate biological activity, a factor absent in the target compound due to its non-chiral sulfanyl group .

Metabolic and Toxicological Considerations

  • Sulfanyl Group Metabolism : Sulfur-containing compounds often undergo oxidation to sulfoxides or sulfones, which may generate reactive intermediates. This contrasts with carboxamide or hydroxy groups (e.g., 3-hydroxycotinine), which are typically metabolized via conjugation or hydrolysis .
  • Hydroxymethyl Stability: The hydroxymethyl group in the target compound and 5-CA-2-HM-MCBX may undergo glucuronidation, a common detoxification pathway, as seen in other phenolic derivatives .

Pharmacological Potential

  • Neuromodulation : 3-Hydroxycotinine’s interaction with nicotinic receptors suggests pyrrolidin-2-one derivatives may target neurological pathways. The target compound’s sulfanyl group could modulate this activity differently .
  • Enzyme Inhibition : Carboxamide-containing analogs (e.g., ’s compound) are often explored as enzyme inhibitors, while the target compound’s sulfanyl-hydroxymethyl combination may offer unique binding interactions .

Q & A

Basic Research Question

  • Temperature: Store at 2–8°C in airtight containers to minimize hydrolysis of the sulfanyl group .
  • Light Sensitivity: Protect from UV exposure due to the aromatic thioether’s susceptibility to oxidation .
  • Solvent Compatibility: Dissolve in anhydrous DMSO for long-term stability; avoid aqueous buffers unless used immediately .

What in vitro assays are appropriate for evaluating the biological activity of this compound?

Advanced Research Question
Given its structural similarity to kinase inhibitors (e.g., pyrrolidinone-based scaffolds in ), consider:

  • Enzyme Inhibition Assays: Screen against serine/threonine kinases (e.g., PKC isoforms) using fluorescence polarization .
  • Cellular Uptake Studies: Radiolabel the hydroxymethyl group (³H or ¹⁴C) to track permeability in Caco-2 cell monolayers .
    Data Interpretation: Compare IC₅₀ values with structurally analogous compounds (e.g., ) to establish SAR .

How do the hydroxymethyl and sulfanyl groups influence the compound’s reactivity in derivatization?

Advanced Research Question

  • Hydroxymethyl Group:
    • Oxidation: Convert to a carboxylic acid via Jones oxidation for prodrug synthesis.
    • Esterification: React with acyl chlorides to enhance lipophilicity .
  • Sulfanyl Group:
    • Oxidation to Sulfone: Use mCPBA to study electronic effects on bioactivity.
    • Nucleophilic Substitution: Replace with amines or alcohols under radical conditions .
      Methodology: Monitor reactions via TLC and LC-MS to track intermediate formation .

What computational strategies can predict the compound’s binding affinity for target proteins?

Advanced Research Question

  • Docking Studies: Use AutoDock Vina with crystal structures of homologous proteins (e.g., ’s X-ray data) to model interactions .
  • MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of the sulfanyl group in hydrophobic binding pockets .
    Validation: Correlate computational ΔG values with experimental SPR (surface plasmon resonance) data .

How can researchers mitigate toxicity risks during in vivo studies?

Advanced Research Question

  • Metabolic Profiling: Use liver microsomes (human/rat) to identify oxidative metabolites (e.g., sulfoxide formation) .
  • Dosing Strategy: Optimize via allometric scaling from rodent pharmacokinetic data, adjusting for hydroxymethyl group clearance rates .
    Safety Margins: Calculate therapeutic index (LD₅₀/ED₅₀) using acute toxicity data from zebrafish models .

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